molecular formula C17H15FN2O6S B6247984 ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate CAS No. 2411306-41-5

ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Cat. No. B6247984
CAS RN: 2411306-41-5
M. Wt: 394.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of chromene, pyridine, and sulfonyl fluoride. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . Sulfonyl fluorides are a class of organic compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of multiple reactive sites. The sulfonyl fluoride group is known for its reactivity in various organic synthesis reactions . Pyridinium salts also exhibit a wide range of reactivity .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide applications of sulfonyl fluorides and pyridinium salts in organic synthesis, chemical biology, drug discovery, and materials science , this compound could have potential uses in these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate' involves the reaction of 4-hydroxy-3-methoxycoumarin with pyridine-3-carboxylic acid, followed by the introduction of an amino group and a fluorosulfonyl group. The resulting intermediate is then esterified with ethyl alcohol to obtain the final product.", "Starting Materials": [ "4-hydroxy-3-methoxycoumarin", "pyridine-3-carboxylic acid", "ammonia", "sulfuryl fluoride", "ethyl alcohol", "potassium carbonate", "dimethylformamide", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-hydroxy-3-methoxycoumarin and pyridine-3-carboxylic acid are reacted in the presence of potassium carbonate and dimethylformamide to form ethyl 4-hydroxy-3-methoxycoumarin-7-carboxylate-3-pyridinyl ester.", "Step 2: Ammonia is added to the reaction mixture from step 1 to introduce an amino group at position 2 of the coumarin ring, forming ethyl 2-amino-4-hydroxy-3-methoxycoumarin-7-carboxylate-3-pyridinyl ester.", "Step 3: Sulfuryl fluoride is added to the reaction mixture from step 2 to introduce a fluorosulfonyl group at position 7 of the coumarin ring, forming ethyl 2-amino-7-fluorosulfonyloxy-4-hydroxy-3-methoxycoumarin-3-pyridinyl ester.", "Step 4: Triethylamine is added to the reaction mixture from step 3 to neutralize the acid generated during the reaction, followed by the addition of ethyl alcohol to esterify the carboxylic acid group at position 3 of the coumarin ring, forming ethyl 2-amino-7-fluorosulfonyloxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate.", "Step 5: The final product is isolated by extraction with dichloromethane, followed by washing with water and drying with anhydrous diethyl ether." ] }

CAS RN

2411306-41-5

Product Name

ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate

Molecular Formula

C17H15FN2O6S

Molecular Weight

394.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.